{1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol
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Overview
Description
{1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol is a complex organic compound with a molecular formula of C₁₂H₂₁N₃O This compound features a cyclobutyl ring substituted with a methanol group and an aminoethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Formation of the cyclobutyl ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving a suitable precursor.
Coupling: The pyrazole and cyclobutyl intermediates are coupled together using a suitable coupling reagent.
Introduction of the methanol group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
{1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
{1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- {1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol
- {1-[2-amino-1-(1-ethyl-1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol
- {1-[2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethyl]cyclobutyl}methanol
Uniqueness
The unique structure of {1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol, particularly the position of the ethyl group on the pyrazole ring, can result in distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C12H21N3O |
---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
[1-[2-amino-1-(2-ethylpyrazol-3-yl)ethyl]cyclobutyl]methanol |
InChI |
InChI=1S/C12H21N3O/c1-2-15-11(4-7-14-15)10(8-13)12(9-16)5-3-6-12/h4,7,10,16H,2-3,5-6,8-9,13H2,1H3 |
InChI Key |
JZTMYBQZUUNQCK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(CN)C2(CCC2)CO |
Origin of Product |
United States |
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